

Spectroscopic Analysis of 6-Iodoquinolin-8-ol: A Technical Characterization Guide

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Compound of Interest

Compound Name: 6-Iodoquinolin-8-ol

CAS No.: 497084-49-8

Cat. No.: B11850738

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Executive Summary & Molecular Context

6-Iodoquinolin-8-ol (6-Iodo-8-hydroxyquinoline) is a halogenated derivative of the classic chelating agent 8-hydroxyquinoline (oxine). While the 5,7-diiodo (Iodoquinol) and 5-chloro-7-iodo (Clioquinol) derivatives are widely recognized anti-infectives, the 6-iodo isomer represents a distinct electronic and steric scaffold. Its iodine atom at the C6 position—meta to the phenolic hydroxyl—creates a unique electronic perturbation compared to the para-substituted (C5) analogs.

Precise spectroscopic characterization is critical because direct iodination of 8-hydroxyquinoline preferentially yields the 5-iodo and 7-iodo products due to electronic activation at ortho/para positions relative to the hydroxyl group. Consequently, the 6-iodo isomer is often a product of targeted de novo synthesis (e.g., modified Skraup reaction), and validating its identity requires rigorous exclusion of the thermodynamic 5/7-isomers.

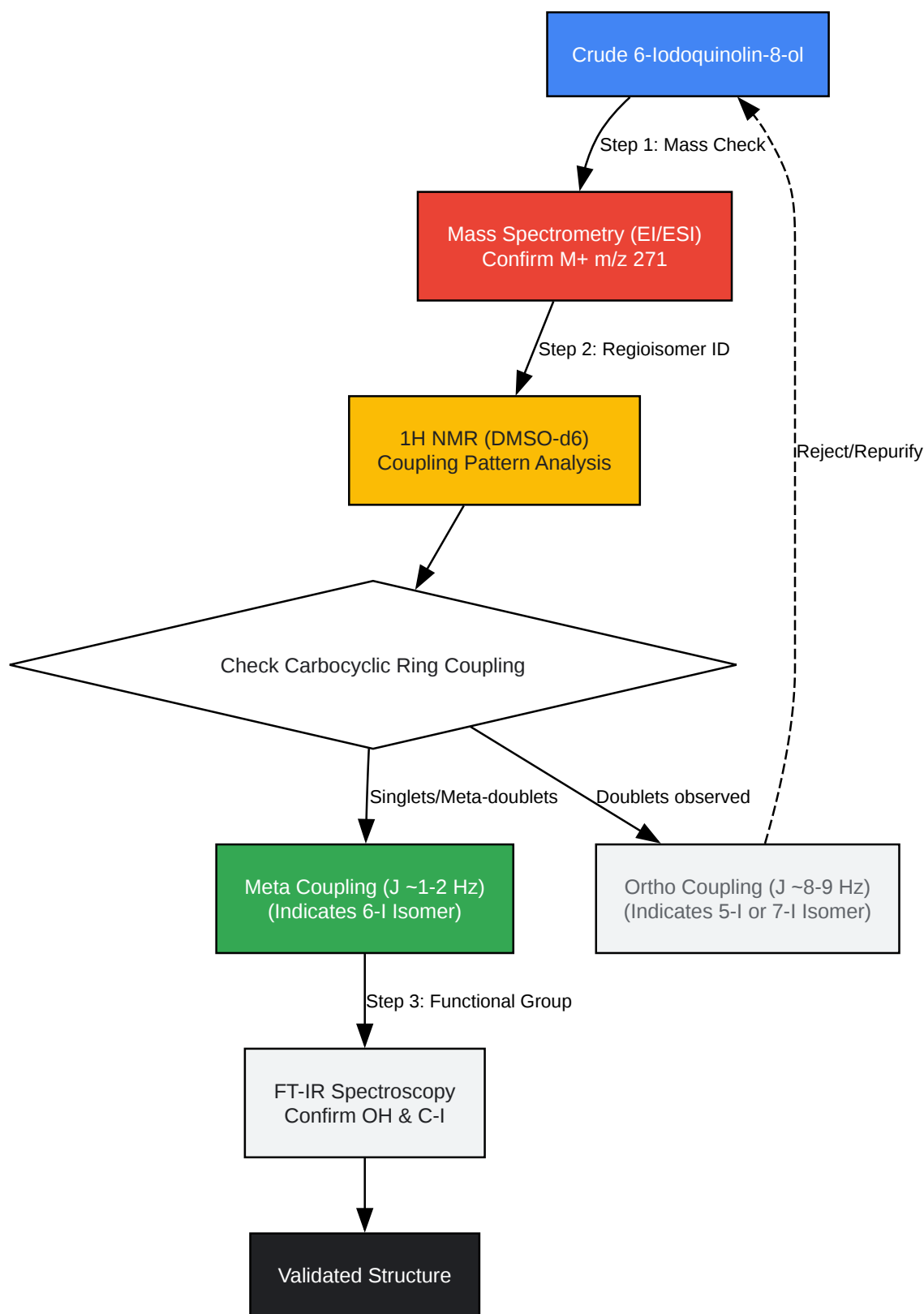
Structural Parameters^{[1][2][3][4][5][6][7][8][9][10]}

- Formula:

- Molecular Weight: 271.06 g/mol
- Key Feature: Iodine at position 6 isolates the protons at C5 and C7, destroying the contiguous spin system of the carbocyclic ring found in the parent molecule.

Analytical Workflow

The following diagram outlines the logical flow for confirming the 6-iodo regioisomer, prioritizing the exclusion of common impurities.



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Figure 1: Decision tree for validating the 6-iodo regioisomer using coupling constants as the primary discriminator.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the definitive tool for distinguishing the 6-iodo isomer from the 5-iodo or 7-iodo isomers.

Solvent: DMSO-

(Preferred to prevent OH exchange and improve solubility).

Proton Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Structural Insight
OH	9.80 - 10.50	Broad Singlet	-	Intramolecular H-bond to N (exchangeable).
H-2	8.80 - 8.90	Doublet of Doublets	,	Pyridine ring; deshielded by adjacent N.
H-4	8.30 - 8.40	Doublet of Doublets	,	Pyridine ring; typical quinoline shift.
H-3	7.50 - 7.60	Doublet of Doublets	,	Pyridine ring; most shielded in hetero-ring.
H-5	7.90 - 8.00	Doublet (Meta)		Diagnostic: Isolated from H-7 by I-6.
H-7	7.10 - 7.20	Doublet (Meta)		Diagnostic: Ortho to OH, shielded.

Expert Analysis - The "Smoking Gun": In the common 5-iodo isomer, H6 and H7 are adjacent, producing a pair of doublets with a large ortho-coupling constant (

Hz). In the 6-iodo isomer, the iodine atom sits between H5 and H7. Consequently, H5 and H7 cannot ortho-couple. They appear as narrow doublets (meta-coupling,

Hz) or apparent singlets. Observation of a large ortho-coupling in the carbocyclic region (7.0–8.0 ppm) immediately disqualifies the sample as **6-iodoquinolin-8-ol**.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the elemental composition and the presence of the iodine atom.

- Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).
- Molecular Ion (): m/z 271 (Base peak in ESI).
- Isotopic Pattern: Iodine (I) is monoisotopic. Unlike chloro- or bromo- derivatives, there is no M+2 peak. The spectrum will show a clean M+ at 271 and a small M+1 at 272 (due to C).
- Fragmentation (EI):
 - : Loss of Iodine radical (, 127 mass units). This confirms the presence of iodine.[1]
 - : Loss of CO (28 mass units), characteristic of phenols/quinolinols.

C. Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy assesses the hydrogen bonding network and carbon-halogen bond.

Frequency ()	Assignment	Notes
3100 - 3400	O-H Stretch	Broad band. Shifted lower than free phenols due to strong intramolecular hydrogen bonding.
1580, 1500	C=C / C=N Stretch	Aromatic ring skeletal vibrations.
1280	C-O Stretch	Phenolic C-O stretch.
500 - 600	C-I Stretch	Characteristic low-frequency band for aryl iodides.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation for NMR

- Weigh ~5-10 mg of the solid **6-Iodoquinolin-8-ol**.
- Dissolve in 0.6 mL of DMSO-
(99.9% D). Note:
may be used, but solubility can be poor, and the OH signal may broaden or disappear due to exchange.
- Transfer to a clean, dry 5mm NMR tube.
- Acquire spectrum with at least 16 scans to resolve the small meta-coupling constants (Hz).

Step 2: UV-Vis Solvatochromism Check

The electronic absorption of 8-hydroxyquinolines is highly pH-dependent due to the equilibrium between the neutral molecule, the anion (phenolate), and the cation (protonated nitrogen).

- Prepare Stock: 1 mM solution in Methanol.
- Acidic Scan: Add 1 drop 0.1 M HCl. Expect shift (protonation of N).
- Basic Scan: Add 1 drop 0.1 M NaOH. Expect significant bathochromic (red) shift and hyperchromic effect due to phenolate formation (is a strong auxochrome).
- Result: The 6-iodo substituent will cause a general redshift of ~10-15 nm compared to unsubstituted 8-hydroxyquinoline (nm) due to the heavy atom effect and extended conjugation.

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 8-Hydroxyquinoline and Halo-derivatives. National Institute of Standards and Technology. [\[Link\]](#)
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Sources

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[pubchem.ncbi.nlm.nih.gov]
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